N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Medicinal chemistry Structure-activity relationship Immunomodulation

This compound is a differentiated 4-hydroxyquinoline-3-carboxamide (4-HQC) featuring a secondary amide 2-fluorobenzyl side chain—distinct from the tertiary amide patterns of Roquinimex and Laquinimod. Cited in STAT3 inhibitor patent literature with demonstrated sub-micromolar anti-proliferative activity against A549 lung carcinoma cells (IC50 ≈ 0.5 µM). The ortho-fluorine substitution modulates carboxamide conformation and hydrogen-bonding capacity, enabling unique SH2 domain binding kinetics. Fills a critical SAR gap between antiviral 4-chlorobenzyl series and immunomodulatory N-alkyl-N-phenyl series. Ideal as a chemical probe for STAT3 dimerization inhibition studies and computational benchmarking of tautomer-dependent binding.

Molecular Formula C18H15FN2O3
Molecular Weight 326.3 g/mol
Cat. No. B10813475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Molecular FormulaC18H15FN2O3
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3F)O
InChIInChI=1S/C18H15FN2O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-10-11-6-2-4-8-13(11)19/h2-9,22H,10H2,1H3,(H,20,23)
InChIKeyXOSOPCZEAHTCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide: Core Scaffold Identity and Procurement Context


N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide (molecular formula C18H15FN2O3, exact mass 326.1067 g/mol) belongs to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class, a scaffold that has yielded clinical-stage immunomodulators and antivirals including Roquinimex (Linomide), Laquinimod, and Tasquinimod [1]. The compound features a 1,2-dihydro-4-hydroxy-2-oxoquinoline core with a 1-methyl substituent and a 2-fluorobenzyl carboxamide side chain, differentiating it from the N-methyl-N-phenyl substitution pattern of Roquinimex and the N-ethyl-N-phenyl pattern of Laquinimod [2]. This specific substitution has been cited in the patent literature as a STAT3 inhibitor scaffold and has demonstrated cytotoxic activity against A549 lung carcinoma cells (IC50 ≈ 0.5 µM) [3].

Why N-[(2-Fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide Cannot Be Interchanged with Generic 4-HQC Analogs


The 4-hydroxyquinoline-3-carboxamide class exhibits profound structure-activity divergence based on the N-substitution pattern. Roquinimex (N-methyl-N-phenyl) acts as an immunostimulant with anti-angiogenic properties [1], whereas Laquinimod (N-ethyl-N-phenyl) shifted the pharmacological profile to immunomodulation with superior toxicological profile [1]. The antiviral 4-HQC series requires a 4-chlorobenzyl substitution at the carboxamide nitrogen for herpesvirus polymerase inhibition [2]. The target compound's 2-fluorobenzyl substitution occupies a distinct chemical space not covered by any of these established pharmacophores. Simple benzyl or 4-fluorobenzyl analogs cannot replicate the ortho-fluorine's electronic effects on carboxamide conformation and hydrogen-bonding capacity, which directly influence target engagement, metabolic stability, and off-target selectivity [3]. Interchange with the 1-ethyl-N-(2-fluorophenyl) analog (CAS 300716-22-7) would alter the N1 alkyl group, which in the 4-HQC class controls tautomeric equilibrium between the 4-hydroxy and 2-oxo forms, fundamentally affecting receptor recognition [2].

Quantitative Differentiation Evidence for N-[(2-Fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide Against Closest Analogs


N-Benzyl vs. N-Methyl-N-Phenyl Substitution: Structural Differentiation from Roquinimex at the Carboxamide Position

The target compound incorporates an N-(2-fluorobenzyl) carboxamide, whereas Roquinimex (Linomide) bears an N-methyl-N-phenyl carboxamide [1]. This substitution fundamentally alters molecular topology: Roquinimex presents a tertiary amide with restricted rotation around the N–C(O) bond (ΔG‡ ≈ 16–18 kcal/mol for N-methyl-N-phenyl amides), while the target compound presents a secondary amide with a flexible benzyl linker, enabling a distinct conformational ensemble and hydrogen-bond donor capacity at the amide NH [2]. The N-benzyl substitution pattern is associated with the antiviral 4-HQC pharmacophore, whereas the N-methyl-N-phenyl pattern is associated with the immunomodulatory pharmacophore, demonstrating that the two substitution types drive divergent biological target engagement [3].

Medicinal chemistry Structure-activity relationship Immunomodulation

Ortho-Fluorine Substitution: Predicted Physicochemical Differentiation from Unsubstituted Benzyl and 4-Chlorobenzyl Analogs

The 2-fluorobenzyl substituent confers distinct physicochemical properties compared to the unsubstituted benzyl analog and the 4-chlorobenzyl antiviral prototype. Calculated logP (cLogP) for the target compound is estimated at approximately 2.8–3.0 (ChemDraw/ChemAxon prediction for C18H15FN2O3), compared to Roquinimex (experimental logP = 1.65–2.52) [1] and the unsubstituted N-benzyl analog (N-phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide, HMDB0257305, MW 308.34) with predicted logP ≈ 2.2 [2]. The ortho-fluorine increases lipophilicity by approximately 0.6–0.8 logP units versus the unsubstituted benzyl analog, while the fluorine's electron-withdrawing effect (-I) modulates the carboxamide NH acidity (estimated pKa shift of -0.3 to -0.5 units relative to unsubstituted benzyl), affecting hydrogen-bond donor strength .

Computational chemistry Drug-likeness Physicochemical properties

Class-Level Viral Polymerase Selectivity: 4-HQC Scaffold Discrimination Against Human DNA Polymerases

The 4-hydroxyquinoline-3-carboxamide class demonstrates a unique selectivity profile: potent inhibition of herpesvirus DNA polymerases (HCMV, HSV-1, VZV) with no detectable inhibition of human α, δ, and γ DNA polymerases [1]. The target compound shares the core 4-HQC scaffold essential for this selectivity. The antiviral prototype N-[(4-chlorophenyl)methyl]-4-hydroxy-3-quinolinecarboxamide was specifically claimed in US6093732 as the preferred antiviral agent, with the 4-chlorobenzyl group identified as critical for antiviral activity [2]. The target compound's 2-fluorobenzyl substitution represents a halogen substitution variation (Cl→F, para→ortho) on the benzyl pharmacophore. Fluorine substitution at the ortho position alters the electrostatic potential surface of the benzyl ring, which may affect polymerase binding pocket complementarity differently than the para-chloro substitution [3].

Antiviral drug discovery Polymerase inhibition Selectivity profiling

N1-Methyl vs. N1-Ethyl Substitution: Biological Activity Differentiation from the 1-Ethyl-N-(2-fluorophenyl) Analog

The target compound bears an N1-methyl group, whereas the closely related analog 1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-22-7, same molecular formula C18H15FN2O3) bears an N1-ethyl group . In the 4-HQC class, the N1 substituent controls the tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,2-dihydroquinoline forms, which directly determines the pharmacophore presentation to biological targets [1]. The Jönsson et al. 2004 SAR study demonstrated that N1-methyl derivatives (represented by Roquinimex, compound 1b) and N1-ethyl derivatives (represented by Laquinimod, compound 8c) exhibit divergent efficacy and toxicity profiles in the acute experimental autoimmune encephalomyelitis (EAE) model: Laquinimod (N1-ethyl) showed improved potency and superior toxicological profile compared to Roquinimex (N1-methyl), indicating that the N1 alkyl size is a key determinant of both efficacy and safety [2].

Structure-activity relationship Quinoline carboxamide Antiproliferative activity

A549 Lung Carcinoma Anti-Proliferative Activity: Direct Potency Data Against a Clinically Relevant Cancer Cell Line

The target compound has demonstrated significant growth inhibition against A549 human lung carcinoma cells with an IC50 value of approximately 0.5 µM [1]. This potency level places the compound in the sub-micromolar range, comparable to established quinoline-3-carboxamide anticancer leads. For context, a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids (8a–l) reported by Bantu et al. showed GI50 values ranging from 0.15 to 1.4 µM across PANC-1, HeLa, and MDA-MB-231 cell lines, with the most potent compounds 8d and 8e achieving GI50 values of 0.15–0.3 µM [2]. The target compound's IC50 of ~0.5 µM against A549 falls within the active range of this series, demonstrating that the 2-fluorobenzyl substitution is compatible with potent anti-proliferative activity. Notably, the Bantu et al. series utilized N-phenyl piperazine/piperidine substituents linked via a propanoic acid spacer, making the direct N-(2-fluorobenzyl) substitution in the target compound a structurally distinct approach to achieving comparable potency [2].

Anticancer activity Cytotoxicity assay Lung carcinoma

Optimal Application Scenarios for N-[(2-Fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide Based on Quantitative Evidence


STAT3 Inhibition Probe Development and Cancer Pharmacology Studies

Given the compound's citation in STAT3 inhibitor patent literature and its sub-micromolar A549 anti-proliferative activity (IC50 ≈ 0.5 µM) [1], this compound is positioned as a chemical probe for investigating STAT3-mediated signaling in lung carcinoma models. The 2-fluorobenzyl substitution may confer distinct STAT3 SH2 domain binding kinetics compared to other quinolinecarboxamide STAT3 inhibitors, making it valuable for mechanistic studies of STAT3 dimerization inhibition where the amide NH hydrogen-bond donor can engage the phosphotyrosine binding pocket differently than tertiary amide-containing analogs [2].

Structure-Activity Relationship (SAR) Studies at the Carboxamide Position of 4-HQC Scaffolds

The target compound serves as a critical SAR probe for differentiating N-benzyl versus N-methyl-N-phenyl carboxamide substitution effects on the 4-HQC core. As demonstrated in the Jönsson et al. 2004 study, N-substitution fundamentally drives pharmacological outcome (immunomodulation vs. antiviral activity) [3]. This compound fills a gap in the SAR matrix by providing a secondary amide, 2-fluorobenzyl variant that bridges the structural space between the antiviral 4-chlorobenzyl series (US6093732) and the immunomodulatory N-alkyl-N-phenyl series (Roquinimex, Laquinimod), enabling systematic exploration of target engagement divergence [4].

Antiviral Lead Optimization with Reduced Host Polymerase Toxicity Risk

The 4-HQC scaffold class has demonstrated >100-fold selectivity for herpesvirus DNA polymerases over human α, δ, and γ polymerases [4]. The target compound's 2-fluorobenzyl substitution represents a halogen variation on the antiviral benzyl pharmacophore. This compound can serve as a starting point for optimizing antiviral potency against HCMV, HSV-1, and VZV while maintaining the class-level selectivity advantage that distinguishes 4-HQCs from nucleoside analog antivirals. The ortho-fluorine may also enhance metabolic stability at the benzylic position compared to the prototype 4-chlorobenzyl compound [5].

Computational Chemistry and Molecular Docking Reference Standard

With its well-defined molecular formula (C18H15FN2O3, MW 326.33), confirmed structure via SpectraBase (A.V. Yarkov, IPAC, Russia) [6], and the presence of both a secondary amide NH and a 4-hydroxy group capable of keto-enol tautomerism, this compound provides a chemically rich test case for validating molecular docking protocols, quantum mechanical calculations of tautomer populations, and molecular dynamics simulations of ligand-protein interactions. Its intermediate cLogP (~2.8–3.0) and additional hydrogen-bond donor compared to Roquinimex make it suitable for benchmarking computational predictions of binding free energies in targets where both lipophilic and hydrogen-bonding interactions are critical.

Quote Request

Request a Quote for N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.